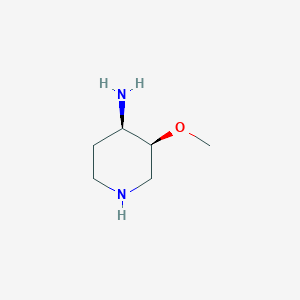

cis-3-Methoxy-4-aminopiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-3-Methoxy-4-aminopiperidine is a piperidine derivative characterized by a methoxy group at the 3-position and an amino group at the 4-position of the six-membered saturated ring. The compound is listed in the product catalog of Shanghai PI Chemicals Ltd.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Methoxy-4-aminopiperidine can be achieved through various methods. One common approach involves the diastereoselective synthesis from 1-methyl- and 1-benzyl-4-[(S)-1-phenylethyl]iminopiperidines. The reaction sequence includes metalation with lithium diethylamide, alkylation with alkyl halides, and hydride reduction or hydrogenation over Raney nickel . Another method involves the dearomatization-hydrogenation process, which uses rhodium-catalyzed dearomatization of fluoropyridine precursors followed by hydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of advanced catalytic systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: cis-3-Methoxy-4-aminopiperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation over metal catalysts (e.g., Raney nickel) are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antiviral Activity

Research has shown that derivatives of piperidine, including cis-3-Methoxy-4-aminopiperidine, exhibit antiviral properties. A study focused on the inhibition of cyclin G-associated kinase (GAK), which plays a crucial role in the lifecycle of RNA viruses, demonstrated that certain piperidine analogues, including those related to this compound, effectively inhibited viral replication .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. A series of studies indicated that piperidine derivatives can induce apoptosis in cancer cells and enhance caspase activity, suggesting a mechanism for their anticancer effects . The structure-activity relationship (SAR) studies highlighted that modifications on the piperidine ring can significantly influence the cytotoxicity and selectivity towards different cancer cell lines.

Data Tables

Case Studies

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of piperidine derivatives found that compounds similar to this compound exhibited significant antiviral activity against dengue virus (DENV) with effective concentration (EC50) values indicating potent inhibition of viral infection .

Case Study 2: Cancer Therapeutics

Another investigation into the anticancer mechanisms revealed that this compound derivatives caused significant apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in terms of cytotoxicity .

Mechanism of Action

The mechanism of action of cis-3-Methoxy-4-aminopiperidine involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by its stereochemistry, which affects its binding affinity to receptors and enzymes. For example, the (+)-enantiomer of cis-3-methylfentanyl exhibits significantly higher analgesic activity compared to its (-)-enantiomer . The compound may also act as a selective neurokinin receptor antagonist, modulating pain perception and other physiological processes .

Comparison with Similar Compounds

Structural Analogs: Piperidine Derivatives

Key piperidine-based analogs include:

Key Differences :

- Functional Groups: The methoxy group in this compound may confer greater lipophilicity compared to hydroxyl or aminomethyl substituents in analogs, impacting membrane permeability in drug design.

- Stereochemical Effects : The cis configuration in all three compounds ensures distinct spatial orientations, influencing binding to chiral targets or enzymes.

Methoxy-Amino Substituted Aromatic Compounds

Compounds like 5-methoxy-6-methyl-2-aminoindan () share the methoxy-amino motif but feature aromatic or indane cores instead of a piperidine ring.

Key Differences :

- Ring Saturation: The saturated piperidine ring in this compound allows conformational flexibility, whereas aromatic systems (e.g., indane) restrict rotation, affecting receptor binding kinetics.

- Metabolic Stability: Aromatic methoxy-amino compounds are prone to oxidative metabolism (e.g., demethylation), while piperidine derivatives may undergo ring-opening or N-dealkylation .

Metabolic Considerations

highlights that methoxy-substituted metabolites like 3-methoxy-4-hydroxy-phenylglycol are central to norepinephrine metabolism.

Data Table: Comparative Overview

| Parameter | This compound | 5-Methoxy-6-methyl-2-aminoindan | cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride |

|---|---|---|---|

| Core Structure | Saturated piperidine | Indane (aromatic) | Saturated piperidine |

| Key Functional Groups | 3-methoxy, 4-amino | 5-methoxy, 2-amino | 4-aminomethyl, 3-hydroxyl |

| Lipophilicity (Predicted) | Moderate to high | High (aromatic ring) | Low (polar hydroxyl group) |

| Metabolic Pathway | Likely N-dealkylation | Oxidative demethylation | Hydroxyl conjugation or oxidation |

| Applications | Chiral synthesis | Psychoactive research | Neuromodulator studies |

| References |

Biological Activity

Introduction

Cis-3-Methoxy-4-aminopiperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound’s biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Structure-Activity Relationship (SAR)

The structure of this compound consists of a piperidine ring substituted with a methoxy group and an amino group. The biological activity of this compound is influenced by these substituents, which can enhance or inhibit its interaction with biological targets.

Key Findings from SAR Studies

- Anti-Viral Activity : Some derivatives of piperidine compounds, including those similar to this compound, have shown significant antiviral properties, particularly against viruses like hepatitis C. These compounds inhibit viral replication post-entry into host cells, suggesting a mechanism that may involve interference with viral assembly or release.

- Choline Transporter Inhibition : In studies involving related compounds, it was found that certain piperidine derivatives act as selective inhibitors of the presynaptic choline transporter (CHT). For instance, ML352, a close analog, demonstrated potent inhibition at both low and high concentrations of choline, indicating its potential in treating neurological disorders linked to acetylcholine dysregulation .

Table 1: Summary of Biological Activities

| Activity Type | Compound | Observations |

|---|---|---|

| Antiviral | This compound | Inhibits hepatitis C virus replication |

| Choline Transporter Inhibition | ML352 (analog) | Potent inhibitor with selective pharmacology profile |

| Cytotoxicity | Various piperidine derivatives | Low cytotoxicity observed in multiple cell lines |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:

- Viral Replication Inhibition : The compound may disrupt the life cycle of viruses by targeting specific proteins involved in replication and assembly.

- Neurotransmitter Modulation : As a potential CHT inhibitor, it may enhance cholinergic signaling by preventing the reuptake of acetylcholine, thus increasing its availability in synaptic clefts.

Case Study 1: Antiviral Efficacy

A study investigating the antiviral properties of piperidine derivatives reported that certain compounds exhibited effective inhibition of hepatitis C virus replication in vitro. The results indicated that modifications to the piperidine core significantly impacted antiviral potency and selectivity.

Case Study 2: Neuropharmacological Profile

In another study focusing on the neuropharmacological effects of piperidine derivatives, ML352 was characterized for its selectivity and pharmacokinetic properties. The findings suggested that this compound did not significantly inhibit other neurotransmitter transporters or cytochrome P450 enzymes, highlighting its potential for fewer side effects in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-3-Methoxy-4-aminopiperidine, and what analytical techniques validate its structural purity?

- Methodological Answer : Synthetic routes typically involve ring-closure reactions or stereoselective modifications of piperidine precursors. For example, reductive amination or catalytic hydrogenation under controlled pressure and temperature can yield the cis-stereochemistry. Structural validation requires a combination of nuclear magnetic resonance (NMR) (e.g., 1H and 13C spectra to confirm methoxy and amine group positions) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Chromatographic methods (HPLC/GC) are critical for assessing purity (>98% as per industrial standards) .

Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?

- Methodological Answer : Key spectral markers include:

- NMR :

- 1H NMR: Methoxy proton resonance at ~3.3 ppm (singlet), axial/equatorial amine protons (δ 1.5–2.5 ppm), and piperidine ring protons (δ 1.2–3.0 ppm).

- 13C NMR: Methoxy carbon at ~55 ppm, amine-bearing carbons at 40–50 ppm.

- IR Spectroscopy : Stretching vibrations for NH2 (~3350 cm−1) and C-O-C (~1100 cm−1).

- MS : Molecular ion peak at m/z 130.19 (consistent with C6H14N2O) and fragment ions at m/z 113 (loss of NH2) and 85 (ring cleavage) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereochemical influence of this compound on its biological activity?

- Methodological Answer : Use comparative bioactivity assays with cis and trans isomers synthesized under identical conditions. For example:

- Kinase Inhibition Assays : Test both isomers against targets like EGFR/HER2 in 96-well plates using ATP-concentration-dependent protocols. Measure IC50 values and analyze dose-response curves.

- Molecular Docking : Compare isomer binding affinities to active sites using software like AutoDock Vina. Focus on hydrogen bonding (methoxy and amine groups) and steric effects.

- Statistical Analysis : Apply ANOVA to confirm significance (p < 0.05) between isomer activities .

Q. What strategies are effective in addressing contradictions in reported bioactivity data of cis-3-Methoxy-4-aminopiperidine across different studies?

- Methodological Answer :

- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay conditions (e.g., buffer pH, temperature) and compound purity.

- Sensitivity Analysis : Use computational tools (e.g., R or Python) to model how minor impurities (e.g., trans-isomer contamination) affect bioactivity.

- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., identical cell lines, enzyme batches) to isolate variables.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., cis-3-ethoxy-4-aminopiperidine) to identify trends .

Q. How can researchers optimize reaction conditions to enhance the stereoselective synthesis of cis-3-Methoxy-4-aminopiperidine?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (e.g., methanol vs. THF), catalyst type (e.g., Pd/C vs. Raney Ni), and temperature.

- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize time-to-yield ratios.

- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify stereoselectivity (>95% cis) .

Q. Data Analysis and Interpretation

Q. What computational methods are suitable for predicting the physicochemical properties of cis-3-Methoxy-4-aminopiperidine?

- Methodological Answer :

- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate dipole moments, pKa (amine group ~10.5), and logP (~0.8) via DFT (B3LYP/6-31G* basis set).

- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic solvents (e.g., GROMACS) to assess stability.

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can estimate bioavailability and toxicity profiles .

Q. How should researchers approach structure-activity relationship (SAR) studies for cis-3-Methoxy-4-aminopiperidine derivatives?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogenation at position 2, alkylation of the amine).

- Bioisosteric Replacement : Replace methoxy with ethoxy or azide groups to assess steric/electronic effects.

- Multivariate Regression : Correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity using PLS or MLR models .

Q. Ethical and Methodological Frameworks

Q. What frameworks (e.g., FINER, PICO) are applicable to formulating rigorous research questions about cis-3-Methoxy-4-aminopiperidine?

- Methodological Answer :

- PICO : Define P opulation (e.g., enzyme targets), I ntervention (compound concentration), C omparison (control inhibitors), O utcome (IC50).

- FINER : Ensure questions are F easible (lab resources), I nteresting (novel mechanism), N ovel (understudied stereochemical effects), E thical (non-toxic concentrations), R elevant (cancer therapeutics) .

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

(3S,4R)-3-methoxypiperidin-4-amine |

InChI |

InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |

InChI Key |

OPHSRKSIGNWVBY-RITPCOANSA-N |

Isomeric SMILES |

CO[C@H]1CNCC[C@H]1N |

Canonical SMILES |

COC1CNCCC1N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.